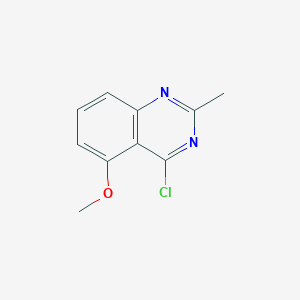

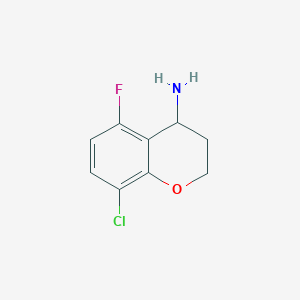

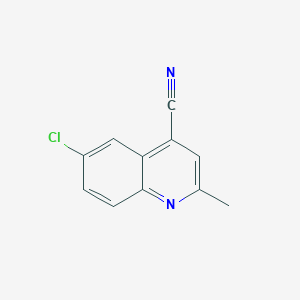

8-Methoxy-2,6-dimethylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 8-Methoxy-2,6-dimethylquinolin-4-amine involves several steps. One common method includes the alkylation of 8-nitroquinolines via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and 10% sulfuric acid at 80°C . This process yields 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

8-Methoxy-2,6-dimethylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-2,6-dimethylquinolin-4-amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Antimalarial Activity: The compound exhibits potent in vitro antimalarial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Antileishmanial Activity: It shows promising in vitro antileishmanial activities comparable to standard drugs like pentamidine.

Antifungal and Antibacterial Activities: The compound demonstrates significant antifungal and antibacterial activities against various pathogens, including Candida species, Cryptococcus neoformans, and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,6-dimethylquinolin-4-amine involves its interaction with molecular targets and pathways within the cells. The compound is believed to inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to the guanine and cytosine moieties, leading to cross-linking of DNA and inhibition of DNA synthesis and function . This mechanism is similar to that of other quinolinamines, which are known to interfere with the replication and transcription processes of pathogens.

Comparison with Similar Compounds

8-Methoxy-2,6-dimethylquinolin-4-amine can be compared with other similar compounds, such as:

8-Quinolinamines: These compounds share a similar quinoline framework and exhibit broad-spectrum anti-infective properties.

Methoxsalen: A furocoumarin compound used to treat psoriasis and vitiligo, which also binds to DNA and inhibits its synthesis.

The uniqueness of this compound lies in its specific structural modifications, such as the presence of methoxy and dimethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

8-methoxy-2,6-dimethylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2O/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

HNPWLACDSOHXJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)